An In-depth Technical Guide to 4-(Piperazin-1-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to 4-(Piperazin-1-yl)benzenesulfonamide: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Piperazin-1-yl)benzenesulfonamide, a heterocyclic compound incorporating both a piperazine and a benzenesulfonamide moiety. These two pharmacophores are prevalent in a wide range of biologically active molecules, suggesting significant potential for this compound in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthetic methodologies, and known biological activities, with a focus on its potential as an antioxidant, enzyme inhibitor, and anticancer agent.
Chemical Structure and Properties
4-(Piperazin-1-yl)benzenesulfonamide possesses a core structure consisting of a benzene ring substituted with a sulfonamide group and a piperazine ring. The presence of the basic piperazine nitrogen and the acidic sulfonamide proton imparts amphoteric properties to the molecule.
Chemical Structure:
Caption: Chemical structure of 4-(Piperazin-1-yl)benzenesulfonamide.
A summary of the key physicochemical properties of 4-(Piperazin-1-yl)benzenesulfonamide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 170856-87-8, 121278-31-7 | [1] |
| Molecular Formula | C₁₀H₁₅N₃O₂S | [1] |
| Molecular Weight | 241.31 g/mol | [1] |
| Melting Point | 210-211 °C | [2] |
| Boiling Point | 475.4 ± 55.0 °C at 760 mmHg | [2] |
| Physical Form | Solid | [2] |
| Purity | 98% | [2] |
| InChI Key | UGGDHKASBRILQW-UHFFFAOYSA-N | [2] |
Synthesis of 4-(Piperazin-1-yl)benzenesulfonamide
The synthesis of 4-(piperazin-1-yl)benzenesulfonamide derivatives generally involves the reaction of a substituted benzenesulfonyl chloride with a piperazine derivative. A plausible synthetic route for the title compound is outlined below.
Caption: General synthetic scheme for 4-(Piperazin-1-yl)benzenesulfonamide.
Experimental Protocol (General Procedure for Analogs):
A common method for the synthesis of related compounds involves the nucleophilic aromatic substitution of a suitable starting material with piperazine. For instance, 4-fluorobenzenesulfonyl chloride can be reacted with an excess of piperazine in a suitable solvent such as dichloromethane or dimethylformamide (DMF) in the presence of a base like triethylamine or potassium carbonate to neutralize the formed HCl. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours. After completion, the reaction mixture is worked up by extraction and purified by crystallization or column chromatography to yield the desired product.
Biological Activities and Experimental Protocols
Derivatives of 4-(piperazin-1-yl)benzenesulfonamide have been investigated for a range of biological activities, including antioxidant, enzyme inhibitory, and anticancer effects.
Antioxidant Activity
The antioxidant potential of benzenesulfonamide-piperazine hybrids has been evaluated using various in vitro assays.[3] These assays typically measure the ability of the compound to scavenge free radicals or reduce oxidizing agents.
Table of Antioxidant Activity Data for a Representative Analog (Compound 4 from a study) [3]
| Assay | IC₅₀ (mM) |
| FRAP (Ferric Reducing Antioxidant Power) | 0.08 |
| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | 0.21 |
| Phosphomolybdenum | 0.22 |
Experimental Protocols:
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The change in absorbance is measured spectrophotometrically.
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in absorbance.
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FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.
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CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: This method is based on the reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine complex by the antioxidant.
Enzyme Inhibition
Benzenesulfonamide-piperazine derivatives have shown inhibitory activity against various enzymes.[3]
Table of Enzyme Inhibition Data for Representative Analogs [3]
| Enzyme | Compound | IC₅₀ (mM) |
| Acetylcholinesterase (AChE) | 5 | 1.003 |
| Butyrylcholinesterase (BChE) | 2 and 5 | 1.008 |
| Tyrosinase | 4 | 1.19 |
| α-Glucosidase | 3 | 1.000 |
Experimental Protocol (General):
Enzyme inhibition assays are typically performed by incubating the enzyme with the test compound at various concentrations, followed by the addition of the substrate. The rate of product formation is measured over time, usually by spectrophotometry or fluorometry. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.
Anticancer Activity
The anticancer potential of piperazine-benzenesulfonamide hybrids has been investigated against various cancer cell lines.[4]
Experimental Protocol (General):
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
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Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
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Apoptosis Assays: Various methods, such as Annexin V/propidium iodide staining followed by flow cytometry, can be used to detect and quantify apoptosis (programmed cell death) induced by the compound.
Caption: Potential mechanisms of action for 4-(piperazin-1-yl)benzenesulfonamide derivatives.
Conclusion
4-(Piperazin-1-yl)benzenesulfonamide is a promising scaffold for the development of new therapeutic agents. Its derivatives have demonstrated a range of biological activities, including antioxidant, enzyme inhibitory, and anticancer effects. Further research is warranted to fully elucidate the therapeutic potential of the parent compound and its analogs, including in vivo studies and investigation of their mechanisms of action at the molecular level. The synthetic accessibility and the rich pharmacology associated with its constituent moieties make 4-(piperazin-1-yl)benzenesulfonamide an attractive starting point for future drug discovery efforts.
References
- 1. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
